

Application Note: Multiplex Imaging with Mitochondria-Targeted FAST Chemogenetic Reporter

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzylidene
rhodanine

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Introduction: The FAST System for Live-Cell Organelle Labeling

Visualizing multiple cellular processes simultaneously is crucial for understanding the complex interplay of events within a cell.^[1] While fluorescent proteins have been invaluable, they have limitations, including maturation time and an absolute requirement for oxygen.^[2]

Chemogenetic systems, which combine a genetically encoded protein tag with an externally applied fluorescent molecule (a fluorogen), offer a powerful alternative.

This guide focuses on the Fluorescence-Activating and Absorption-Shifting Tag (FAST) system.^[3] FAST is a small, 14 kDa protein tag engineered from the Photoactive Yellow Protein (PYP) that is genetically fused to a protein of interest.^{[1][4]} By itself, FAST is dark. It becomes fluorescent only upon binding to a specific, cell-permeable fluorogen, such as 4-hydroxy-3-methylbenzylidene-rhodanine (HMBR).^{[1][4]}

The HMBR fluorogen is minimally fluorescent when free in solution but experiences a greater than 100-fold increase in quantum yield and a significant absorption shift upon binding to FAST. [5] This interaction is rapid, reversible, and occurs within seconds, producing a bright, stable, green-yellow fluorescence (Excitation/Emission: ~481/540 nm) without the need for wash-out steps. [2][5][6] This dynamic labeling makes the FAST system an ideal tool for live-cell imaging, even in anaerobic or hypoxic environments. [1][3]

By fusing FAST to a mitochondrial targeting sequence (MTS), researchers can create a "Mito-FAST" reporter to specifically and dynamically label mitochondria. This application note provides detailed protocols and best practices for combining HMBR-based labeling of Mito-FAST with other fluorescent probes to achieve high-contrast, multi-target imaging in both live and fixed cells.

Core Principles for Multiplexing with Mito-FAST:HMBR

Successful multiplexing hinges on the careful selection of fluorophores and imaging conditions to minimize spectral crosstalk, where the emission of one fluorophore bleeds into the detection channel of another. [7]

Spectral Management

The HMBR:FAST complex has an emission maximum at approximately 540 nm, falling squarely in the green-yellow region of the spectrum. [2][4][5] When selecting additional probes, it is critical to choose fluorophores with spectrally well-separated emission profiles.

- **Blue Channel Probes:** Nuclear stains like Hoechst 33342 (Em: ~461 nm) are excellent partners, offering clear spectral separation.
- **Red/Far-Red Channel Probes:** Probes emitting above 600 nm, such as SiR-actin (Em: ~674 nm) or secondary antibodies conjugated to Alexa Fluor 647 (Em: ~665 nm), are ideal for minimizing crosstalk with the HMBR:FAST signal.

The diagram below illustrates a well-spaced three-color imaging strategy.

Caption: Ideal spectral separation for three-color imaging.

Key Probe Characteristics for Combination Imaging

The table below summarizes the spectral properties and key considerations for fluorescent probes compatible with the HMBR:FAST system.

Probe Name	Target	Type	Ex (nm)	Em (nm)	Recommended Filter Set	Key Considerations
HMBR:FAS T	Mitochondria (via MTS)	Chemogenic	~481	~540	FITC / GFP	Requires genetic expression of Mito-FAST. No wash required. [2] [5]
Hoechst 33342	Nucleus (DNA)	Small Molecule	~350	~461	DAPI	Cell-permeant. Can be used in live or fixed cells. [8]
SiR-Actin	F-Actin	Small Molecule	~652	~674	Cy5	Fluorogenic and cell-permeant. Ideal for live-cell imaging. [9]
Alexa Fluor 647	Various (via Antibody)	Immunofluorescence	~650	~665	Cy5	For fixed and permeabilized cells. Bright and photostable.

Experimental Protocols

Prerequisite: All protocols assume the user has successfully generated and validated a cell line expressing a FAST protein fused to a mitochondrial targeting sequence (e.g., from COX8). The expression level should be optimized to ensure bright mitochondrial labeling without causing cellular stress.

Protocol 1: Live-Cell Co-labeling of Mitochondria and Nuclei

This protocol details the simultaneous visualization of mitochondria (Mito-FAST:HMBR) and the nucleus (Hoechst 33342) in living cells.

Materials:

- Mito-FAST expressing cells cultured in a glass-bottom imaging dish
- HMBR fluorogen (e.g., 1 mM stock in DMSO)
- Hoechst 33342 (e.g., 1 mg/mL stock in water)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Procedure:

- **Prepare Staining Solution:** Prepare fresh live-cell imaging medium. Just before use, add HMBR to a final concentration of 5-10 μM and Hoechst 33342 to a final concentration of 1 $\mu\text{g/mL}$.^[4] Vortex briefly to mix.
- **Cell Staining:** Aspirate the culture medium from the cells. Gently add the staining solution to the dish.
- **Incubation:** Incubate the cells for 10-15 minutes at 37°C, protected from light.^[8]
 - **Scientist's Insight:** The HMBR:FAST interaction is nearly instantaneous, and Hoechst staining is also rapid.^[9] This short incubation is primarily to allow the cells to equilibrate in the new medium at the correct temperature. No washing is required as both HMBR and

Hoechst are used at concentrations where unbound probe contributes negligible background.[3]

- Imaging: Transfer the dish to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
 - Image the Hoechst signal using a DAPI filter set (Ex: ~350 nm, Em: ~460 nm).
 - Image the HMBR:FAST signal using a FITC/GFP filter set (Ex: ~480 nm, Em: ~540 nm).
 - Acquire images sequentially to prevent any potential excitation crosstalk.

Protocol 2: Live-Cell Co-labeling of Mitochondria and Cytoskeleton

This protocol enables three-color imaging by adding a far-red probe for the actin cytoskeleton (SiR-Actin) to the mitochondria and nuclear stains.

Materials:

- All materials from Protocol 1
- SiR-Actin (e.g., 1 mM stock in DMSO)
- Verapamil (optional, efflux pump inhibitor, 10 mM stock in DMSO)[9]

Procedure:

- Prepare Staining Solution: Prepare fresh live-cell imaging medium. Add SiR-Actin to a final concentration of 100-500 nM.[9]
 - Scientist's Insight: Some cell lines actively pump out SiR probes. If staining is weak, adding verapamil to a final concentration of 10 μM can significantly improve probe retention.[9] Always optimize the SiR-Actin concentration for your specific cell line to balance signal intensity with potential effects on actin dynamics.[9]
- Initial Incubation: Aspirate the culture medium and add the SiR-Actin staining solution. Incubate for 1-4 hours at 37°C. The optimal time depends on the probe concentration and

cell type.[9]

- Add Final Probes: For the last 15 minutes of the incubation, add HMBR (to 5-10 μM) and Hoechst 33342 (to 1 $\mu\text{g}/\text{mL}$) directly to the medium already on the cells.
- Imaging: Transfer the dish to the microscope.
 - Optionally, you can replace the staining solution with fresh imaging medium to improve the signal-to-noise ratio, though it is not strictly necessary for fluorogenic probes like SiR-Actin.[9]
 - Acquire images sequentially using DAPI, FITC, and Cy5 filter sets. The recommended order is from longest wavelength to shortest (Cy5 -> FITC -> DAPI) to minimize phototoxicity and crosstalk.[7]

Protocol 3: Combining Mito-FAST with Immunofluorescence

The HMBR:FAST complex can be visualized in fixed cells, allowing its combination with standard immunofluorescence (IF) protocols. This workflow enables the correlation of mitochondrial location with specific fixed antigens.

Caption: Workflow for combining Mito-FAST labeling with immunofluorescence.

Procedure:

- Live Cell Labeling: Incubate the Mito-FAST expressing cells with 5-10 μM HMBR in culture medium for 15 minutes at 37°C to label mitochondria.
- Fixation: Gently wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
 - Scientist's Insight: It is crucial to label with HMBR before fixation. The FAST tag remains fluorescent after PFA fixation, effectively locking the bright mitochondrial pattern in place.
- Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary to allow antibodies to access intracellular targets.

- Immunostaining: a. Wash three times with PBS. b. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes. c. Incubate with your primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. d. Wash three times with PBS. e. Incubate with a suitable far-red secondary antibody (e.g., Alexa Fluor 647 goat anti-mouse) and a nuclear counterstain like Hoechst 33342, diluted in blocking buffer for 1 hour at room temperature, protected from light. f. Wash three times with PBS.
- Mounting and Imaging: Mount the coverslip using an antifade mounting medium (e.g., ProLong Gold). Image using DAPI, FITC, and Cy5 filter sets.

Troubleshooting and Expert Insights

Issue	Possible Cause	Recommended Solution
Weak Mito-FAST Signal	Low expression of the Mito-FAST construct.	Validate construct expression via Western blot. If low, consider using a stronger promoter or generating a stable cell line to ensure consistent expression.
Inefficient mitochondrial targeting.	Confirm the sequence of your mitochondrial targeting signal (MTS). Test alternative MTS sequences if localization is poor.	
High Background Fluorescence	Autofluorescence from cell culture medium.	Use a phenol red-free imaging medium (e.g., FluoroBrite™) for all live-cell imaging steps.
Unbound HMBR (rare).	While HMBR is highly fluorogenic, extremely high concentrations (>20 μM) may lead to background. Use the lowest effective concentration (typically 1-10 μM).	
Spectral Bleed-through	Incorrect filter sets.	Ensure that the bandpass filters for each channel are appropriately narrow and do not overlap significantly.
Sequential imaging not used.	Always acquire images for each channel sequentially, never simultaneously, unless your system is specifically designed for it.	
Phototoxicity in Live Cells	Excessive light exposure.	Minimize exposure time and laser power. Use the lowest magnification and camera binning that provides the

required resolution. Start imaging with the longest wavelength first.

Conclusion

The Mito-FAST:HMBR system provides a robust and versatile method for specifically labeling mitochondria in living cells. Its bright, stable fluorescence and simple no-wash protocol make it an excellent backbone for multiplex imaging experiments. By pairing it with spectrally distinct probes in the blue and far-red channels, researchers can construct detailed multi-color images to investigate the complex relationships between mitochondrial dynamics and other critical cellular events. The compatibility of the system with fixation protocols further extends its utility, bridging the gap between dynamic live-cell studies and high-resolution immunofluorescence analysis.

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